Cevidoplenib dimesylate, also known as SKI-O-703, is a novel small molecule drug developed as a selective inhibitor of spleen tyrosine kinase. It is primarily indicated for the treatment of immune thrombocytopenia, a condition characterized by low platelet counts. The drug has received orphan drug designation from the U.S. Food and Drug Administration, highlighting its potential for treating rare diseases. Cevidoplenib dimesylate is derived from its parent compound, SKI-O-592, which was synthesized through structure-based drug design techniques.
Cevidoplenib dimesylate is classified as a spleen tyrosine kinase inhibitor. It is synthesized and developed by Oscotec Inc., a biotechnology company focused on innovative treatments for immune-related diseases. The compound's molecular formula is , and it has a CAS Registry Number of 1703788-21-9 .
The synthesis of Cevidoplenib dimesylate involves several key steps:
Cevidoplenib dimesylate features a complex molecular structure that includes multiple nitrogen atoms and a pyrimidine core. The specific arrangement of atoms contributes to its activity as a selective inhibitor of spleen tyrosine kinase.
Cevidoplenib dimesylate undergoes various chemical reactions typical for small molecule drugs, including:
These reactions are essential for understanding the pharmacokinetics and pharmacodynamics of Cevidoplenib dimesylate in clinical settings.
Cevidoplenib dimesylate exerts its therapeutic effects by selectively inhibiting spleen tyrosine kinase. This inhibition disrupts signaling pathways involved in B cell activation and inflammation, which are crucial in the pathogenesis of immune thrombocytopenia. By blocking these pathways, Cevidoplenib dimesylate helps to increase platelet counts in affected patients .
These properties are vital for formulation development and ensuring effective delivery of the drug in clinical applications.
Cevidoplenib dimesylate is primarily being investigated for:
The ongoing research into Cevidoplenib dimesylate underscores its potential impact on treating immune-related diseases effectively.
CAS No.: 2322-77-2
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.:
CAS No.:
CAS No.: 668462-13-3